3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H17F3N4O4 and its molecular weight is 446.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of fatty acids, particularly polyunsaturated fatty acids (PUFAs) .
Mode of Action
The compound acts as an inhibitor of sEH . By inhibiting sEH, it prevents the conversion of anti-inflammatory and pain-resolving epoxy fatty acids (EpFAs) into their corresponding toxic and pro-inflammatory vicinal diols (dihydroxy-FAs) .
Biochemical Pathways
The inhibition of sEH affects the metabolism of PUFAs . This results in an increase in the levels of EpFAs and a decrease in the levels of dihydroxy-FAs . The compound also affects the levels of other metabolites, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and other 12/15-lipoxygenase metabolites .
Pharmacokinetics
It has been shown to accumulate in the spinal cords of experimental animals, which was correlated with plasma concentration . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The inhibition of sEH by the compound leads to a reduction in neuroinflammation and an acceleration of anti-inflammatory responses . This has been demonstrated in an animal model of multiple sclerosis (MS), where treatment with the compound significantly ameliorated experimental autoimmune encephalomyelitis (EAE) without affecting circulating white blood cell counts .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . For example, 1-trifluoromethoxyphenyl-3- (1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase (sEH) inhibitor, has been shown to interact with sEH, an enzyme involved in the metabolism of fatty acids .
Cellular Effects
The cellular effects of 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione are currently unknown. Tppu, a compound with a similar structure, has been shown to have significant effects on cellular processes. For instance, TPPU has been found to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression and mitigating apoptosis and inflammation .
Molecular Mechanism
Tppu, a compound with a similar structure, has been shown to exert its effects at the molecular level by inhibiting the sEH enzyme . This inhibition results in the modulation of fatty acid metabolism, leading to anti-inflammatory and pain-resolving effects .
Metabolic Pathways
Tppu, a compound with a similar structure, has been shown to modulate the metabolism of fatty acids by inhibiting the sEH enzyme .
Properties
IUPAC Name |
3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N4O4/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-32-17)13-7-9-14(10-8-13)31-21(22,23)24/h3-10,15H,2,11-12H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYAMFEHAWTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N4O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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